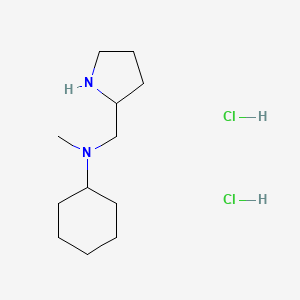

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride

Übersicht

Beschreibung

It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic and dissociative effects.

Vorbereitungsmethoden

The synthesis of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclohexanone with methylamine and formaldehyde to form the intermediate compound. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Analyse Chemischer Reaktionen

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is C_{13}H_{20}Cl_2N_2, with a molecular weight of approximately 269.25 g/mol. The dihydrochloride form enhances its solubility, which is crucial for biological assays.

| Feature | Description |

|---|---|

| Cyclohexane Ring | Provides structural stability and lipophilicity |

| Pyrrolidine Moiety | Influences receptor binding and activity |

| Dihydrochloride Form | Increases solubility and bioavailability |

Scientific Research Applications

This compound has several notable applications in scientific research:

Analytical Chemistry

This compound serves as a reference standard for the identification and quantification of similar compounds in various analytical methods. Its unique structure allows researchers to compare results effectively.

Neuroscience

Research has indicated that this compound interacts with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative and hallucinogenic effects. Studies are ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.

Pharmacology

The compound is being investigated for its potential use as an anesthetic due to its effects on pain perception. Ongoing studies aim to elucidate its pharmacokinetics and pharmacodynamics.

Orexin Receptor Agonism

Recent findings suggest that this compound acts as an orexin receptor agonist, which could have implications for treating obesity and sleep disorders. The orexin system plays a critical role in regulating appetite and sleep-wake cycles.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Study on Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties similar to other compounds in its class, suggesting potential benefits in managing neurodegenerative diseases.

Orexin Receptor Activation Study

A study indicated that activation of orexin receptors by this compound could lead to significant improvements in sleep-related disorders, showcasing its therapeutic potential.

Anti-inflammatory Effects

In murine models, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential for treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. By blocking these receptors, the compound induces dissociative and hallucinogenic effects. It also affects other neurotransmitter systems, including dopamine and serotonin pathways, contributing to its overall psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique compared to other similar compounds in the arylcyclohexylamine class, such as:

Ketamine: While both compounds are dissociative anesthetics, this compound has a longer duration of action and different psychoactive effects.

Phencyclidine (PCP): This compound is more potent and has a higher potential for abuse compared to this compound.

Dextromethorphan (DXM): Although primarily used as a cough suppressant, DXM shares some dissociative properties with this compound.

Biologische Aktivität

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure combining a cyclohexane ring and a pyrrolidine moiety, is being explored for various pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.25 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, which is crucial for biological assays.

Structural Features

| Feature | Description |

|---|---|

| Cyclohexane Ring | Provides structural stability and lipophilicity |

| Pyrrolidine Moiety | Potentially influences receptor binding and activity |

| Dihydrochloride Form | Increases solubility and bioavailability |

Research indicates that this compound may interact with various neurotransmitter systems. It has been studied primarily as an orexin receptor agonist, which suggests potential applications in treating conditions such as obesity and sleep disorders. The orexin system plays a crucial role in regulating appetite, energy metabolism, and sleep-wake cycles .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

- Orexin Receptor Agonism : The compound has shown promising results in activating orexin receptors, which could lead to therapeutic effects in sleep-related disorders and metabolic regulation .

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, indicating that this compound might also offer benefits in managing neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Contains piperidine instead of pyrrolidine | Different receptor affinity and potential side effects |

| N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Benzyl group increases lipophilicity | May exhibit different central nervous system effects |

| N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Ethyl group alters binding properties | Potentially different pharmacokinetics |

Study 1: Orexin Receptor Activation

A study investigating the orexin receptor activation by this compound demonstrated significant binding affinity to orexin receptors. The results indicated that the compound could effectively modulate appetite and energy expenditure in animal models .

Study 2: Neuroprotective Properties

In vitro assays conducted on neuronal cell lines showed that the compound exhibited neuroprotective effects against oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Study 3: Behavioral Studies

Behavioral studies involving rodent models have assessed the impact of this compound on sleep patterns and metabolic rates. Results indicated improvements in sleep quality and reductions in weight gain compared to control groups .

Eigenschaften

IUPAC Name |

N-methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-14(10-11-6-5-9-13-11)12-7-3-2-4-8-12;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAPQNDCHZGGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.